((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium
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Overview
Description
Synthesis Analysis
The synthesis of BINAP and its derivatives involves a multistep process starting from 2,2'-dihydroxy-1,1'-binaphthyl. The compound has been synthesized and resolved into its optically pure enantiomers, showcasing its importance in asymmetric catalysis. The synthesis approach includes the use of specific catalysts and resolving agents to achieve high purity and enantiomeric excess (Miyashita et al., 1984).
Molecular Structure Analysis
BINAP's molecular structure is characterized by its axially chiral biaryl backbone, which is crucial for its catalytic activity. The ligand's effectiveness in asymmetric catalysis is attributed to its ability to induce and stabilize certain conformations in transition metal complexes, facilitating enantioselective reactions (Cai et al., 1994).
Chemical Reactions and Properties
BINAP dichloropalladium complexes are extensively used in various chemical reactions, including hydrogenation, carbon-carbon bond formation, and more. These complexes have been shown to catalyze reactions with high efficiency and enantioselectivity, making them invaluable in the synthesis of pharmaceuticals and natural products (Wan & Davis, 1993).
Physical Properties Analysis
The physical properties of BINAP dichloropalladium complexes, such as solubility, melting point, and stability, are essential for their application in catalysis. These properties are influenced by the ligand's structure and the nature of the metal center, affecting the complex's catalytic activity and selectivity (Zhaowe, 2015).
Chemical Properties Analysis
The chemical properties of BINAP dichloropalladium, including its reactivity, selectivity, and ability to form stable complexes with various metals, underpin its widespread use in asymmetric synthesis. The ligand's phosphino groups bind to the metal center, allowing for the activation of substrates and facilitating the formation of products with high enantioselectivity (Nieto et al., 2008).
Scientific Research Applications
Catalytic Properties and Synthesis
- ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium demonstrates significant utility in catalyzing various organic reactions, showcasing its versatility in asymmetric catalysis. Its efficacy is evident in the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to alpha, beta-unsaturated ketones, facilitating reactions in aqueous environments and enhancing their eco-friendliness (Otomaru et al., 2004). Furthermore, the compound's synthesis, under green production conditions, highlights its economic and environmental benefits, with an impressive yield of 97.4% (Wang, 2015).
Chirality and Organic Synthesis
- The compound plays a crucial role in organic synthesis, particularly in enhancing the chiral properties of various compounds. For instance, it contributes to the enantioresolution of its oxide form, leading to high enantiomeric excesses and demonstrating its importance in creating chiral substances (Hatano et al., 2012). The compound also serves as a chiral ligand in 1,3-dipolar cycloadditions of metalloazomethine ylides and electrophilic alkenes, showcasing its versatility and effectiveness in facilitating asymmetric synthesis (Nájera & Sansano, 2016).
Complex Formation and Chemical Reactivity
- Its ability to form complexes with metals like rhodium and palladium underscores its utility in organic chemistry. Such complexes are instrumental in catalyzing various organic reactions, including cyclization and hydrosilylation of functionalized diynes, thereby expanding the scope of synthetic chemistry (Liu & Widenhoefer, 2002). Moreover, the compound's involvement in the synthesis of binuclear gold(I) complexes with bridging phosphine ligands and its emission properties from intraligand and metal-centered excited states highlight its potential in photochemical applications (Pawlowski, Kunkely, & Vogler, 2004).
Safety And Hazards
Future Directions
The focus of future research is the increasing use of this compound in the synthesis and matrix of 21st century materials4. The ferrocene core imparts fine control to catalytic C–C and C–X coupling reactions used to manufacture a range of functional macromolecules from tailored dyes and OLED components to precisely engineered conducting polymers and thermoplastics4.
properties
IUPAC Name |
dichloropalladium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHAUMFISVWIRX-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Pd]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Cl2P2Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium | |
CAS RN |
115826-95-4, 127593-28-6 |
Source
|
Record name | [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(Diphenylphosphino)-1,1'-Binaphthyl) Palladium (II) Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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